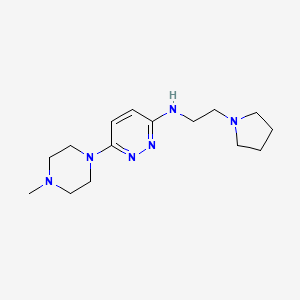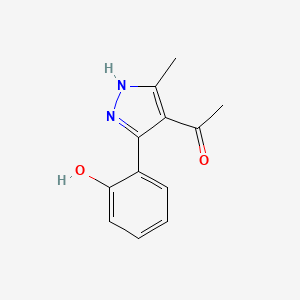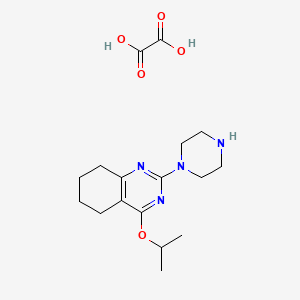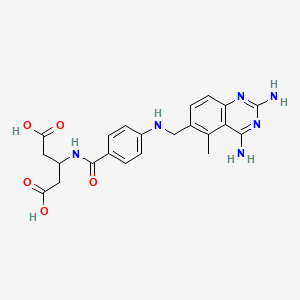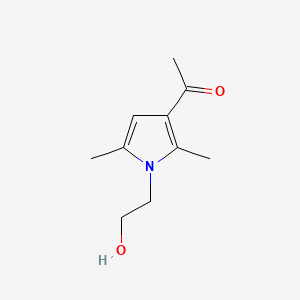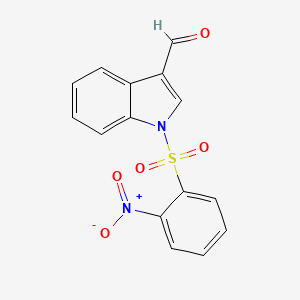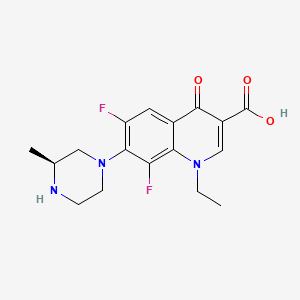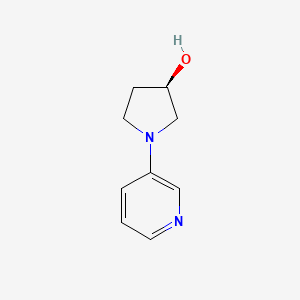
(3R)-1-pyridin-3-ylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Pyridin-3-yl)pyrrolidin-3-ol is a chiral compound that features a pyridine ring attached to a pyrrolidine ring with a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Pyridin-3-yl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and pyrrolidine derivatives.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Introduction of Hydroxyl Group: The hydroxyl group at the third position can be introduced through selective oxidation reactions.
Chiral Resolution: The enantiomeric purity of the compound can be achieved through chiral resolution techniques such as chromatography or crystallization.
Industrial Production Methods
Industrial production of ®-1-(Pyridin-3-yl)pyrrolidin-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(Pyridin-3-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
®-1-(Pyridin-3-yl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(Pyridin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction and metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Pyridin-3-yl)pyrrolidin-3-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(Pyridin-2-yl)pyrrolidin-3-ol: A structural isomer with the pyridine ring attached at a different position.
1-(Pyridin-4-yl)pyrrolidin-3-ol: Another structural isomer with the pyridine ring attached at the fourth position.
Uniqueness
®-1-(Pyridin-3-yl)pyrrolidin-3-ol is unique due to its specific chiral configuration and the position of the hydroxyl group, which can significantly influence its biological activity and chemical reactivity compared to its enantiomers and structural isomers.
Properties
CAS No. |
921592-95-2 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(3R)-1-pyridin-3-ylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H12N2O/c12-9-3-5-11(7-9)8-2-1-4-10-6-8/h1-2,4,6,9,12H,3,5,7H2/t9-/m1/s1 |
InChI Key |
JODCYFSRILIGHF-SECBINFHSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=CN=CC=C2 |
Canonical SMILES |
C1CN(CC1O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)

![2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12904925.png)
![3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12904937.png)
![5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12904939.png)
